molecular formula C8H4FN3 B12082290 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile

6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B12082290
M. Wt: 161.14 g/mol
InChI Key: NITHYUUSBQDEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and a nitrile group at the 8th position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-aminopyridine with a fluorinated electrophile, followed by cyclization and nitrile formation. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted imidazo[1,2-a]pyridines.

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
  • 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
  • 6-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Uniqueness

6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H

InChI Key

NITHYUUSBQDEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.